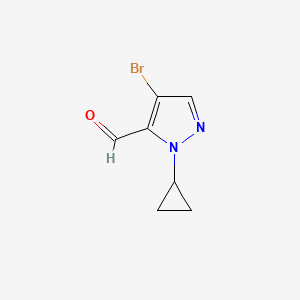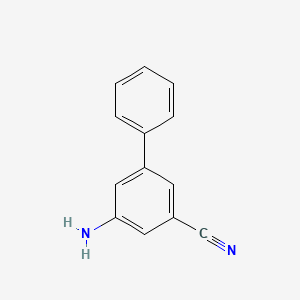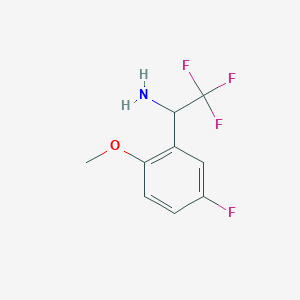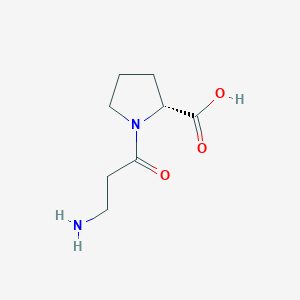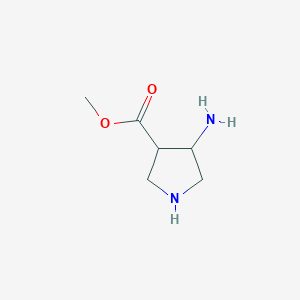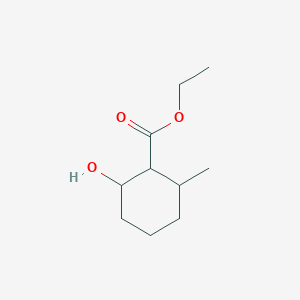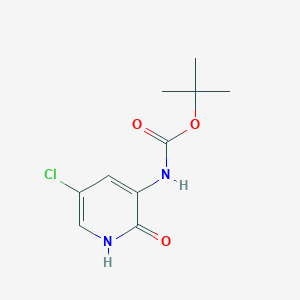![molecular formula C7H5BrO2S B13514769 {2-Bromothieno[3,2-b]furan-5-yl}methanol](/img/structure/B13514769.png)
{2-Bromothieno[3,2-b]furan-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Bromothieno[3,2-b]furan-5-yl}methanol is an organic compound with the molecular formula C7H5BrO2S It is a derivative of thienofuran, a fused heterocyclic system combining thiophene and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Bromothieno[3,2-b]furan-5-yl}methanol typically involves the bromination of thienofuran derivatives followed by a hydroxymethylation reaction. One common synthetic route is as follows:
Bromination: Thienofuran is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity.
Hydroxymethylation: The brominated thienofuran is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This step introduces the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Bromothieno[3,2-b]furan-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: {2-Bromothieno[3,2-b]furan-5-yl}carboxylic acid.
Reduction: Thieno[3,2-b]furan-5-ylmethanol.
Substitution: {2-Azidothieno[3,2-b]furan-5-yl}methanol or {2-Methoxythieno[3,2-b]furan-5-yl}methanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-Bromothieno[3,2-b]furan-5-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may serve as a precursor for the synthesis of bioactive molecules. Its derivatives could exhibit pharmacological properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mécanisme D'action
The mechanism of action of {2-Bromothieno[3,2-b]furan-5-yl}methanol depends on its specific application. In medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-Bromothieno[3,2-b]furan-5-yl}carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Thieno[3,2-b]furan-5-ylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
{2-Chlorothieno[3,2-b]furan-5-yl}methanol: Similar to the brominated compound but with chlorine, which may affect its reactivity and applications.
Uniqueness
{2-Bromothieno[3,2-b]furan-5-yl}methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C7H5BrO2S |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
(2-bromothieno[3,2-b]furan-5-yl)methanol |
InChI |
InChI=1S/C7H5BrO2S/c8-7-2-6-5(10-7)1-4(3-9)11-6/h1-2,9H,3H2 |
Clé InChI |
IBBHVFUAPJMOOH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1OC(=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


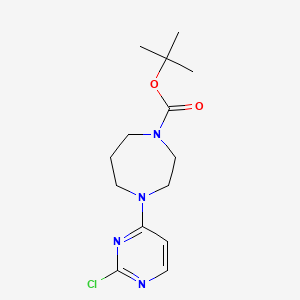
![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
